

## Bocaminooxyacetamide-PEG3-alkyne CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Bocaminooxyacetamide-PEG3alkyne

Cat. No.:

B8114666

Get Quote

# In-Depth Technical Guide: Bocaminooxyacetamide-PEG3-alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bocaminooxyacetamide-PEG3-alkyne**, a heterobifunctional linker utilized in the development of antibody-drug conjugates (ADCs). This document outlines its chemical properties, supplier information, and a representative experimental workflow for its application in ADC synthesis. Additionally, it details the general mechanism of action of ADCs developed with cleavable linkers, including a depiction of the cellular uptake and payload delivery pathway.

## **Core Compound Information**

Bocaminooxyacetamide-PEG3-alkyne is a specialized chemical linker that incorporates a Boc-protected aminooxy group, a triethylene glycol (PEG3) spacer, and a terminal alkyne group. This structure is designed for use in bioconjugation, particularly in the construction of ADCs. The Boc-protected aminooxy end allows for controlled deprotection and subsequent conjugation, while the alkyne group enables efficient covalent linkage to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.



CAS Number: A specific CAS number for **Bocaminooxyacetamide-PEG3-alkyne** is not readily available in public databases. It is often identified by its catalog number from suppliers.

## **Supplier Information**

While a comprehensive list of suppliers is not available, the following table summarizes known vendors for this compound or closely related analogues.

Supplier	Product Name	Catalog Number	Website
MedChemExpress	Bocaminooxyacetami de-PEG3-alkyne	HY-136101	INVALID-LINK
Biotech Hub Africa	Bocaminooxyacetami de-PEG3-alkyne	Not specified	INVALID-LINK

## **Experimental Protocols**

The following protocols are representative methodologies for the synthesis and characterization of an ADC using **Bocaminooxyacetamide-PEG3-alkyne**. These are intended as a guide and may require optimization for specific antibodies and payloads.

## **Antibody Modification with an Azide Handle**

This protocol describes the introduction of an azide group onto a monoclonal antibody (mAb) for subsequent conjugation with the alkyne-containing linker.

#### Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- Azido-NHS ester (e.g., Azido-PEG4-NHS ester)
- Dimethyl sulfoxide (DMSO)
- Desalting columns (e.g., Zeba<sup>™</sup> Spin Desalting Columns)
- Phosphate-buffered saline (PBS)



#### Procedure:

- Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in PBS.
- Azido-NHS Ester Stock Solution: Dissolve the Azido-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
- Reaction: Add a 5-10 molar excess of the Azido-NHS ester stock solution to the mAb solution. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
- Purification: Remove the excess, unreacted Azido-NHS ester using a desalting column equilibrated with PBS.
- Characterization: Determine the average number of azide groups per antibody (degree of labeling) using a suitable method, such as a colorimetric assay (e.g., with a DBCO-dye) or mass spectrometry.

### **ADC Synthesis via Click Chemistry**

This protocol outlines the conjugation of the azide-modified antibody with the **Bocaminooxyacetamide-PEG3-alkyne**-payload construct.

#### Materials:

- Azide-modified mAb
- Bocaminooxyacetamide-PEG3-alkyne-payload construct
- Copper(II) sulfate (CuSO<sub>4</sub>)
- A reducing agent (e.g., sodium ascorbate)
- A copper chelator (e.g., THPTA)
- Purification system (e.g., size-exclusion chromatography)

#### Procedure:



- Prepare the Linker-Payload: Synthesize the Bocaminooxyacetamide-PEG3-alkynepayload construct according to established chemical methods.
- Prepare the Click Chemistry Reaction Mixture:
  - In a reaction vessel, combine the azide-modified mAb with a 3-5 molar excess of the alkyne-linker-payload.
  - Prepare a fresh solution of the copper catalyst by mixing CuSO<sub>4</sub> and THPTA in a 1:5 molar ratio.
  - Add the copper catalyst to the reaction mixture.
  - Initiate the reaction by adding a fresh solution of sodium ascorbate.
- Incubation: Gently mix the reaction at room temperature for 2-4 hours.
- Purification: Purify the resulting ADC from unreacted linker-payload and other reagents using size-exclusion chromatography (SEC).
- Characterization:
  - Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
  - Assess the purity and aggregation of the ADC by SEC.
  - Confirm the integrity of the ADC by SDS-PAGE.

## **Signaling Pathways and Mechanism of Action**

ADCs constructed with cleavable linkers like **Bocaminooxyacetamide-PEG3-alkyne** are designed to be stable in circulation and release their cytotoxic payload upon internalization into target cancer cells.



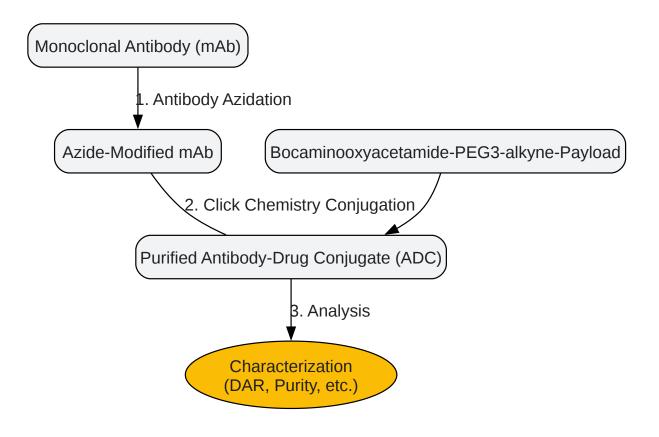


#### Click to download full resolution via product page

Caption: General mechanism of action for an antibody-drug conjugate.

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. [1][2] This is followed by internalization of the ADC-antigen complex, typically via endocytosis. [3] The ADC then traffics through the endosomal pathway to the lysosome.[3][4] The acidic environment of the lysosome or the presence of specific lysosomal enzymes can cleave the linker, releasing the cytotoxic payload into the cytoplasm.[4] The released payload can then interact with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[2]





Click to download full resolution via product page

Caption: Experimental workflow for ADC synthesis.

This diagram illustrates the key steps in synthesizing an ADC using the described components. The initial step involves modifying the monoclonal antibody to introduce an azide functional group.[5] Separately, the payload is attached to the **Bocaminooxyacetamide-PEG3-alkyne** linker. These two components are then joined via a click chemistry reaction.[6] The final, purified ADC is then thoroughly characterized to ensure it meets the required specifications for further studies.[5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. ADC Linkers, PEG Linkers Supply Biopharma PEG [biochempeg.com]
- 2. adc.bocsci.com [adc.bocsci.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. bocsci.com [bocsci.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Bocaminooxyacetamide-PEG3-alkyne CAS number and supplier information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8114666#bocaminooxyacetamide-peg3-alkyne-cas-number-and-supplier-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com